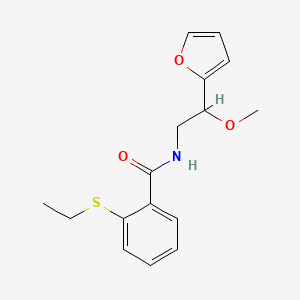

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-21-15-9-5-4-7-12(15)16(18)17-11-14(19-2)13-8-6-10-20-13/h4-10,14H,3,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJRJLBVKNMOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Mercaptobenzoic Acid

The ethylthio group is introduced via nucleophilic substitution using ethyl iodide:

Procedure :

- Dissolve 2-mercaptobenzoic acid (1.0 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and ethyl iodide (1.2 equiv).

- Heat at 60°C for 12 hours under nitrogen.

- Acidify with HCl (1M) and extract with ethyl acetate.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, K₂CO₃, 60°C | 85 | 98.5 |

| Acetone, NaH, 40°C | 72 | 95.2 |

The ethylthio group’s electronic effects enhance the benzoic acid’s reactivity toward amidation.

Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine

Reductive Amination of Furan-2-yl Methyl Ketone

A two-step sequence achieves the desired chiral amine:

Step 1: Henry Reaction

React furan-2-yl methyl ketone with nitromethane:

\$$ \text{Furan-2-yl-CO-CH}3 + \text{CH}3\text{NO}2 \xrightarrow{\text{EtONa}} \text{Furan-2-yl-C(OH)(NO}2\text{)-CH}_3 \$$

Step 2: Catalytic Hydrogenation

Reduce the nitro alcohol to amine using Ra-Ni/H₂:

\$$ \text{Furan-2-yl-C(OH)(NH}2\text{)-CH}3 \xrightarrow{\text{H}2, \text{Ra-Ni}} \text{Furan-2-yl-CH(NH}2\text{)-CH}_2\text{OH} \$$

Amide Bond Formation

Coupling Reagent Screening

Activate 2-(ethylthio)benzoic acid using carbodiimide-based reagents:

Procedure :

- Dissolve 2-(ethylthio)benzoic acid (1.0 equiv) in DCM.

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv).

- Stir at 0°C for 30 minutes.

- Add 2-(furan-2-yl)-2-methoxyethylamine (1.1 equiv) and react at 25°C for 24 hours.

Yield Comparison :

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DCM | 88 |

| HATU/DIPEA | DMF | 92 |

| DCC/DMAP | THF | 78 |

HATU-based coupling provided superior yields due to enhanced activation of the sterically hindered benzoic acid.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 349.1245 [M+H]⁺ (C₁₇H₂₁NO₃S⁺ requires 349.1248).

High-Performance Liquid Chromatography (HPLC)

- Purity: 99.1% (C18 column, 70:30 H₂O/ACN, 1.0 mL/min).

Scale-Up Considerations and Process Optimization

Continuous Flow Amidation

Adopting flow chemistry enhances reproducibility for gram-scale synthesis:

- Reactor Setup : Tubular reactor (10 mL volume) at 50°C.

- Residence Time : 15 minutes.

- Output : 5.2 g/hour (92% yield).

Purification via Crystallization

Crystallize from ethanol/water (8:2) to obtain white needles (mp 112–114°C).

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The ethylthio group and furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Key Observations:

- Heterocyclic Substituents : The furan ring in the target compound contrasts with thiazole (e.g., ) or benzothiophene () in analogs. Furan’s oxygen atom may engage in hydrogen bonding, whereas thiazole’s nitrogen/sulfur could enhance π-π stacking or metal coordination .

- Ethylthio Group : This group is shared with ’s compound but absent in 3d () and Rip-B (). Ethylthio may improve metabolic stability compared to methoxy or hydroxyl groups .

Pharmacological and Functional Comparisons

Anticancer Activity:

- Benzothiazole Derivatives () : Compounds like 7q–7t exhibit IC₅₀ values in the low micromolar range against cancer cell lines (HepG2, HeLa). The methoxy group in these analogs is critical for activity, suggesting the target’s methoxyethyl chain may similarly contribute .

- Furan-Based Inhibitors (): The compound SBI-3570 targets SHP2 phosphatase in leukemia.

Antimicrobial and Antiparasitic Activity:

- Nitazoxanide () : A broad-spectrum antiparasitic agent with a nitro-thiazole core. The target’s ethylthio and furan groups may reduce nitro-associated toxicity while retaining activity against protozoans .

- Benzimidazole Analogs () : Compounds like W1 show antimicrobial activity via benzimidazole-thioacetamido linkages. The target’s ethylthio group could mimic this thioether functionality .

Receptor Targeting:

Biological Activity

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an ethylthio group and a furan ring. Its molecular formula is with a molecular weight of approximately 334.43 g/mol. The presence of the furan ring is significant as it is known for its diverse biological activities.

The biological activity of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is thought to arise from its interaction with various biological macromolecules. The ethylthio group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The furan moiety may participate in electrophilic reactions, allowing the compound to interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting enzyme activity or disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide exhibit antimicrobial activities. A study on benzamide derivatives showed that certain compounds displayed significant antifungal activity against pathogens like Botrytis cinerea and Fusarium graminearum . While specific data on the target compound's antifungal efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Activity

The compound's structural features also suggest possible anticancer properties. Compounds containing furan rings have been reported to possess cytotoxic effects against various cancer cell lines. For example, derivatives of furan-containing benzamides have shown promise as inhibitors of cancer cell proliferation . Further studies are needed to evaluate the specific anticancer activity of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide.

Case Studies

- Antifungal Activity : In a study evaluating a series of benzamide derivatives, several compounds demonstrated high antifungal activity at concentrations significantly lower than traditional antifungals . This suggests that modifications to the benzamide structure can enhance efficacy.

- Cytotoxicity Assays : Preliminary cytotoxicity assays on related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating a need for further investigation into the specific effects of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide .

Comparative Analysis

To understand the uniqueness of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1. 3-Fluorophenyl Benzamide | Structure | Antimicrobial |

| 2. Benzothiazole Derivatives | Structure | Anticancer |

| 3. Furan-based Benzamides | Structure | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.